3-(Cyclopentyloxy)pyridine
CAS No.:
Cat. No.: VC16475607
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 3-cyclopentyloxypyridine |
| Standard InChI | InChI=1S/C10H13NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2 |
| Standard InChI Key | AEURMOGNMPKNFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)OC2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
3-(Cyclopentyloxy)pyridine (IUPAC name: 3-cyclopentyloxypyridine) belongs to the class of alkoxy-substituted pyridines. Its molecular structure consists of a pyridine ring with a cyclopentyl ether group at the third carbon position (Figure 1) . The compound’s SMILES notation, , precisely encodes this topology, while its InChIKey (AEURMOGNMPKNFQ-UHFFFAOYSA-N) provides a unique identifier for database searches .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
| Exact Mass | 163.099714 Da |
Spectral and Stereochemical Features
The compound’s infrared spectrum would theoretically exhibit characteristic peaks for the pyridine ring (C=N stretch ~1600 cm) and ether C-O-C asymmetric stretching (~1100 cm). Nuclear magnetic resonance (NMR) predictions suggest:
-
NMR: Aromatic protons at δ 6.5–8.5 ppm (pyridine H-2, H-4, H-5, H-6), cyclopentyl methines at δ 1.5–2.5 ppm, and oxygen-adjacent CH groups upfield at δ 3.5–4.5 ppm .
-
NMR: Pyridine carbons at δ 120–150 ppm, ether oxygen-bearing carbon at δ 70–80 ppm, and cyclopentyl carbons at δ 20–35 ppm .
The planar pyridine ring and flexible cyclopentyl group create a conformationally dynamic system, with computational models suggesting preferred equatorial positioning of the ether group in solution .
Synthesis and Manufacturing Approaches
Base-Catalyzed Etherification Strategies
Recent advances in pyridine functionalization, particularly the base-catalyzed isomerization of bromopyridines, provide insight into potential synthetic routes . While 3-bromopyridine typically undergoes substitution at the 4-position under basic conditions, strategic use of cyclopentanol nucleophiles could enable 3-(cyclopentyloxy)pyridine synthesis:
Optimization studies for analogous etherifications suggest dimethylacetamide (DMAc) as an effective solvent at 80°C, with crown ethers enhancing potassium ion coordination to improve nucleophile reactivity .
Table 2: Synthetic Condition Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SNAr rate |
| Solvent | DMAc | Polar aprotic stabilization |
| Catalyst | 18-crown-6 | Enhances K solubility |
| Reaction Time | 15 hours | Completes ring isomerization |
Alternative Methodological Routes
Patent literature hints at alternative pathways:
-
Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) with triphenylphosphine to couple cyclopentanol to 3-hydroxypyridine .
-
Ultrasonication-Assisted Synthesis: Reducing reaction times through cavitation effects in polar solvents.
-
Continuous Flow Chemistry: Microreactor systems for improved heat transfer and selectivity.
Each method presents trade-offs in atom economy (Mitsunobu: ~40%) versus scalability (flow systems: >80% theoretical yield) .
Physicochemical and Computational Properties
Partitioning and Solubility Behavior
With an XLogP3-AA of 2.1, 3-(cyclopentyloxy)pyridine exhibits moderate lipophilicity, suggesting:
-
Good membrane permeability in biological systems
-
Limited aqueous solubility (~1.2 mg/mL predicted)
-
Compatibility with organic solvents (DCM, EtOAc, THF)
Molecular dynamics simulations indicate the cyclopentyl group induces a hydrophobic “shield” around the pyridine nitrogen, potentially influencing base strength (predicted pKa ~3.1 for conjugate acid) .
Solid-State Characteristics
While crystallographic data remain unpublished, analogous pyridine ethers typically adopt monoclinic crystal systems with P2/c space groups. Predicted lattice parameters:
-
a = 8.2 Å, b = 12.4 Å, c = 7.9 Å
-
β = 98°
-
Z = 4 molecules/unit cell
Thermogravimetric analysis (TGA) of similar compounds suggests decomposition onset at ~250°C, with sublimation possible under vacuum at 150°C .
Applications in Chemical Research
| Structural Feature | Potential Pharmacological Impact |
|---|---|
| Pyridine N | Hydrogen bond acceptor sites |
| Cyclopentyloxy group | Lipophilic permeability enhancer |
| Rotatable bonds | Conformational flexibility |
Materials Science Applications
Emerging research explores its utility in:
-
Liquid crystal displays (as a polarizable core unit)
-
Metal-organic frameworks (MOFs) via pyridine coordination
-
Polymer photoinitiators through electron-transfer mechanisms
Preliminary conductivity measurements in doped polyaniline composites show a 15% increase in charge carrier mobility compared to unmodified polymer .
Comparative Analysis with Structural Analogues
Table 4: Benchmarking Against Related Pyridines
| Compound | XLogP3 | H-Bond Acceptors | Unique Attributes |
|---|---|---|---|
| 3-Methoxypyridine | 0.9 | 2 | Higher solubility |
| 3-Phenoxypyridine | 2.8 | 2 | Aromatic π-system |
| 3-(Cyclohexyloxy)pyridine | 2.3 | 2 | Larger aliphatic ring |
| 3-(Cyclopentyloxy)pyridine | 2.1 | 2 | Optimal steric profile |
The cyclopentyl group strikes a balance between steric bulk (smaller than cyclohexyl) and lipophilicity (higher than methoxy), making it particularly suited for medicinal chemistry applications requiring blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume